SC-VC-Pab-mmae
Description
Contextualization of SC-VC-Pab-MMAE within Antibody-Drug Conjugate (ADC) Frameworks
Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. researchgate.net ADCs are complex molecules composed of three main components: a monoclonal antibody (mAb) that specifically targets a particular tumor antigen, a highly potent cytotoxic agent (payload), and a chemical linker that connects the mAb to the payload. cellmosaic.comscribd.com The this compound compound is a drug-linker conjugate, a critical component that facilitates the creation of ADCs. medchemexpress.com
The structure of this compound is a carefully engineered sequence of chemical moieties, each with a specific function:
SC (Succinimidyl Caproate): This component includes an N-hydroxysuccinimide (NHS) ester, which is a reactive group that allows for the covalent attachment of the drug-linker to primary amine residues, such as lysine (B10760008), on the monoclonal antibody. scribd.comgoogleapis.com
VC (Valine-Citrulline): This dipeptide sequence (Val-Cit) serves as a cleavable linker. tcichemicals.comtmu.edu.tw It is designed to be stable in the systemic circulation, preventing the premature release of the cytotoxic payload. tcichemicals.com However, upon internalization of the ADC into a cancer cell, the Val-Cit linker is recognized and cleaved by lysosomal proteases, particularly cathepsin B, which is often upregulated in tumor cells. tcichemicals.comaacrjournals.org
Pab (p-aminobenzylcarbamate): This unit acts as a self-immolative spacer. tcichemicals.compreprints.org Once the Val-Cit dipeptide is cleaved by cathepsin B, the PAB spacer spontaneously decomposes, ensuring the efficient and unmodified release of the active cytotoxic drug, MMAE. preprints.orgnih.gov
MMAE (Monomethylauristatin E): This is the highly potent cytotoxic payload. wikipedia.org As a synthetic analog of the natural product dolastatin 10, MMAE is an antimitotic agent that inhibits cell division by blocking tubulin polymerization, ultimately leading to apoptosis of the cancer cell. wikipedia.orgresearchgate.netnih.gov
The integrated design of this compound ensures that the potent cytotoxic payload is delivered specifically to cancer cells recognized by the ADC's antibody component, thereby minimizing off-target toxicity to healthy tissues. nih.gov
Table 1: Chemical Components of this compound and Their Functions
| Component | Full Name | Function |
|---|---|---|
| SC | Succinimidyl Caproate | Reactive group for conjugation to the antibody's lysine residues. scribd.comgoogleapis.com |
| VC | Valine-Citrulline | A dipeptide linker that is cleaved by lysosomal proteases (e.g., cathepsin B) inside the tumor cell. tcichemicals.com |
| Pab | p-aminobenzylcarbamate | A self-immolative spacer that releases the payload after the VC linker is cleaved. preprints.orgnih.gov |
| MMAE | Monomethylauristatin E | A potent antimitotic agent that inhibits tubulin polymerization and induces apoptosis in cancer cells. wikipedia.orgresearchgate.net |
Historical Development of Auristatin-Based Cytotoxic Payloads and Their Chemical Linkages
The development of auristatin-based payloads is a story of harnessing the potent biological activity of natural products for therapeutic applications. The journey began with the isolation of dolastatin 10 from the marine sea hare Dolabella auricularia in 1987. nih.govacs.org Dolastatin 10 exhibited exceptionally high potency against a wide array of cancer cells, with growth inhibition occurring at sub-nanomolar concentrations. rsc.org However, its clinical development as a standalone agent was hampered by a narrow therapeutic window, exhibiting significant toxicity at effective doses. acs.orgnih.gov
This challenge led researchers to explore synthetic analogs of dolastatin 10, giving rise to the auristatin family of peptides. rsc.org Among these, monomethylauristatin E (MMAE) and monomethylauristatin F (MMAF) became the most prominent. rsc.org MMAE, a synthetic derivative, was designed to retain the high potency of dolastatin 10 while offering a site for conjugation to a linker molecule without compromising its cytotoxic activity. nih.gov MMAE functions as a powerful inhibitor of tubulin polymerization, a critical process for cell division, making it an ideal payload for an ADC. wikipedia.orgmedchemexpress.com
Concurrently, the development of linker technology was crucial for the success of ADCs. Early linkers suffered from instability in the bloodstream, leading to premature release of the payload and systemic toxicity. nih.gov The innovation of enzymatically cleavable linkers, such as the valine-citrulline (VC) dipeptide, was a significant breakthrough. tcichemicals.com The VC linker was specifically designed to be cleaved by cathepsin B, a protease that is highly expressed in the lysosomes of cancer cells. tcichemicals.com This design ensures that the linker remains stable in the circulatory system but is efficiently cleaved to release the payload upon internalization into the target cancer cell. creativebiolabs.net The combination of the VC linker with the PAB self-immolative spacer created a robust system for controlled drug release. preprints.org The culmination of these advancements is represented in the vc-Pab-MMAE construct, which is utilized in several FDA-approved ADCs. acs.orgnih.gov
Table 2: Timeline of Key Developments in Auristatin-Based Payloads and Linkers
| Year | Development | Significance |
|---|---|---|
| 1987 | Isolation of dolastatin 10 from Dolabella auricularia. nih.govacs.org | Discovery of a highly potent natural antimitotic agent. rsc.org |
| Late 1990s - Early 2000s | Clinical trials of dolastatin 10 and its analogs as single agents. | Limited success due to toxicity and/or lack of efficacy, highlighting the need for targeted delivery. pharmacognosy.us |
| 2003 | First description of ADCs using monomethylauristatin E (MMAE) with a cleavable linker by Seattle Genetics scientists. pharmacognosy.us | Established the foundation for modern auristatin-based ADCs. |
| 2011 | FDA approval of Brentuximab vedotin (Adcetris®). | The first ADC utilizing the vc-MMAE linker-payload system to receive regulatory approval. pharmacognosy.us |
Significance of this compound as a Modular Drug-Linker Construct in Preclinical Research
The this compound construct is of paramount significance in preclinical research due to its modular nature. tmu.edu.twmedchemexpress.comnih.gov The succinimidyl caproate (SC) component provides a reliable and well-characterized method for conjugating the VC-Pab-MMAE drug-linker to a wide variety of monoclonal antibodies. scribd.comgoogleapis.com This modularity allows researchers to rapidly generate and evaluate a panel of different ADCs, each targeting a distinct tumor-associated antigen, without the need to re-synthesize the entire drug-linker portion for each new antibody. adcreview.com
This "plug-and-play" capability accelerates the preclinical development process, enabling the efficient screening of ADC candidates to identify those with the most promising therapeutic potential. adcreview.com By using a consistent drug-linker, researchers can more directly compare the efficacy and specificity of different antibodies, as the cytotoxic mechanism and release are held constant.
Table 3: Preclinical Research Findings for ADCs Utilizing vc-MMAE
| Finding | Significance |
|---|---|
| High in vitro potency | ADCs with vc-MMAE demonstrate cytotoxicity against antigen-positive cancer cell lines at low concentrations. nih.gov |
| In vivo tumor regression | In multiple cell-derived xenograft models, ADCs with vc-MMAE have shown sustained tumor regression. bmj.com |
| Bystander effect | The released, cell-permeable MMAE can kill adjacent antigen-negative tumor cells, increasing therapeutic efficacy. adcreview.com |
| Favorable pharmacokinetics | The VC-Pab linker provides stability in circulation, leading to a desirable pharmacokinetic profile for the ADC. bmj.com |
Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H105N11O17/c1-15-42(8)59(50(93-13)37-54(83)78-36-22-26-49(78)61(94-14)43(9)62(86)71-44(10)60(85)46-23-17-16-18-24-46)76(11)66(90)57(40(4)5)75-65(89)58(41(6)7)77(12)68(92)95-38-45-29-31-47(32-30-45)72-63(87)48(25-21-35-70-67(69)91)73-64(88)56(39(2)3)74-51(80)27-19-20-28-55(84)96-79-52(81)33-34-53(79)82/h16-18,23-24,29-32,39-44,48-50,56-61,85H,15,19-22,25-28,33-38H2,1-14H3,(H,71,86)(H,72,87)(H,73,88)(H,74,80)(H,75,89)(H3,69,70,91)/t42-,43+,44+,48-,49-,50+,56-,57-,58-,59-,60+,61+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJRSUDQDOZEEX-SBEKVBMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCC(=O)ON4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCC(=O)ON4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H105N11O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1348.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Architecture and Linker Chemistry of Sc Vc Pab Mmae
Structural Components of SC-VC-Pab-MMAE: Monomethyl Auristatin E (MMAE) and the Valine-Citrulline-p-Aminobenzylcarbamate (VC-Pab) Linker
The this compound conjugate is built from two principal units: the potent cytotoxic agent Monomethyl Auristatin E (MMAE) and the linker system designed for its conditional release. targetmol.com
Monomethyl Auristatin E (MMAE) is a synthetic and highly powerful antimitotic agent derived from dolastatins, which are natural peptides isolated from the marine mollusk Dolabella auricularia. wikipedia.orginvivochem.com Due to its extreme toxicity, MMAE cannot be administered as a standalone drug but is instead used as a payload in ADCs. wikipedia.orginvivochem.com It functions by inhibiting cell division through the disruption of tubulin polymerization, a critical process for forming the mitotic spindle during mitosis. wikipedia.orginvivochem.com This disruption arrests the cell cycle in the M phase, ultimately leading to apoptosis. invivochem.com MMAE is reported to be 100 to 1000 times more potent than conventional chemotherapy agents like doxorubicin. adcreview.com
The Valine-Citrulline-p-Aminobenzylcarbamate (VC-Pab) Linker is a multi-part system that connects MMAE to an antibody. aacrjournals.orgscispace.com It is designed to be stable in the systemic circulation and to release the MMAE payload only after internalization into the target cancer cell. nih.goviris-biotech.de This linker is comprised of:
Valine-Citrulline (VC): A dipeptide sequence that serves as a specific cleavage site for lysosomal proteases. iris-biotech.denih.gov
p-Aminobenzylcarbamate (Pab): A self-immolative spacer that, once the VC dipeptide is cleaved, spontaneously decomposes to release the unmodified MMAE. iris-biotech.deresearchgate.netnih.gov
The combination of these components into the VC-Pab linker is a widely adopted strategy in ADC development, valued for its balance of stability and efficient, targeted drug release. aacrjournals.orgscispace.com
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Primary Function |
| Monomethyl Auristatin E (MMAE) | (S)-N-((3R,4S,5S)-1-((S)-2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamide | C₃₉H₆₇N₅O₇ | 717.98 | Cytotoxic Payload (Antimitotic agent) |
Data sourced from multiple references. adcreview.com
Design Principles of the Protease-Cleavable Valine-Citrulline Dipeptide Linker
The design of the valine-citrulline (VC) dipeptide linker is a cornerstone of modern ADC technology, engineered to provide controlled release of the cytotoxic payload. aacrjournals.org
The primary design principle is its selective cleavage by enzymes found within the lysosomal compartment of cells. iris-biotech.de The VC sequence was specifically chosen because it is an effective substrate for cathepsin B, a lysosomal cysteine protease that is often overexpressed in various tumor cells. nih.govaacrjournals.orgresearchgate.net The acidic environment of the lysosome provides the optimal pH for cathepsin B activity, further ensuring that drug release is localized within the target cell and not in the systemic circulation where the pH is neutral.
Initial research screened multiple dipeptides, with the Val-Cit combination demonstrating high cleavage efficiency by cathepsin B and excellent stability in human plasma. researchgate.net This stability in circulation is crucial to prevent premature drug release, which could lead to off-target toxicity and a reduced therapeutic window. aacrjournals.orgiris-biotech.de While cathepsin B was the initial protease targeted in the design of the VC linker, subsequent studies have shown that other lysosomal cathepsins, such as cathepsin S, L, and F, can also cleave the VC sequence. aacrjournals.orgnih.govencyclopedia.pub This redundancy in cleavage mechanisms may help overcome potential resistance based on the absence of a single protease. aacrjournals.orgnih.gov
Role of the p-Aminobenzylcarbamate (Pab) Spacer as a Self-Immolative Moiety
The p-aminobenzylcarbamate (Pab) group is a critical component of the linker system, acting as a self-immolative spacer. iris-biotech.deresearchgate.net Its function is to ensure the rapid and traceless release of the active drug, MMAE, immediately following the enzymatic cleavage of the VC dipeptide. iris-biotech.de
The release mechanism is a two-step process:
Enzymatic Cleavage: Once the ADC is internalized into a target cell and trafficked to the lysosome, cathepsin B (or another suitable protease) cleaves the amide bond between the citrulline residue and the Pab group. researchgate.net
Self-Immolation: This initial cleavage event exposes a free amino group on the Pab spacer. The electronic structure of the Pab unit is such that this exposure triggers a spontaneous, intramolecular 1,6-elimination reaction. iris-biotech.de This cascade reaction results in the fragmentation of the spacer into p-aminobenzyl alcohol and the release of the unmodified, fully active MMAE payload, which is attached via a carbamate (B1207046) bond. iris-biotech.deresearchgate.netnih.gov
This self-immolative design is elegant and efficient, as it does not require a second enzymatic step and ensures that the released drug is free of any linker remnants that might impair its cytotoxic activity. iris-biotech.de The PAB spacer is a widely validated self-immolative linker used in numerous ADCs. nih.govacs.org
Chemical Rationale for the Succinimidyl Caproate (SC) or Maleimidocaproyl (MC) Activating Group in Conjugation
The Succinimidyl Caproate (SC) or Maleimidocaproyl (MC) unit serves as the functional handle for attaching the entire drug-linker construct to the monoclonal antibody. nih.govresearchgate.net The choice of this group is based on its specific reactivity, which allows for controlled and stable conjugation.
The most common strategy for creating auristatin-based ADCs involves the use of a maleimide (B117702) group, as found in Maleimidocaproyl (MC). nih.gov The maleimide functional group is highly reactive towards the thiol (-SH) groups of cysteine residues on the antibody. This reaction, a Michael addition, proceeds under mild physiological conditions (pH 6.5-7.5) and forms a stable thioether bond, covalently linking the drug-linker to the antibody. nih.gov The reaction is highly specific for thiols at this pH range, minimizing non-specific reactions with other amino acid residues like lysine (B10760008).
In practice, the interchain disulfide bonds of the antibody are partially reduced to generate free cysteine thiol groups for conjugation. The caproyl (or caproate) portion of the linker acts as a spacer, providing distance between the antibody and the drug to prevent steric hindrance and ensure that the antibody's antigen-binding capability is not compromised.
Cellular and Molecular Mechanisms of Action of Sc Vc Pab Mmae
General Principles of Antibody-Drug Conjugate Internalization and Lysosomal Trafficking
The journey of an antibody-drug conjugate (ADC) like SC-VC-Pab-MMAE begins with its binding to a specific antigen on the surface of a target cell. mdpi.com This initial binding is a critical determinant of the ADC's efficacy, as it ensures the selective delivery of the cytotoxic payload to the intended cellular population, thereby minimizing off-target toxicity. aacrjournals.org Once bound, the ADC-antigen complex is internalized by the cell, a process often mediated by receptor-mediated endocytosis. nih.gov This process can occur through various pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, or pinocytosis. nih.gov
Enzymatic Cleavage of the Valine-Citrulline Linker by Cathepsin B within Subcellular Compartments
The linker component of this compound, specifically the valine-citrulline (VC) dipeptide, is designed to be stable in the bloodstream but susceptible to cleavage within the lysosomal compartment of the target cell. tcichemicals.comtcichemicals.comwikipedia.org This selective cleavage is primarily mediated by the lysosomal protease, Cathepsin B. tcichemicals.comtcichemicals.comcellmosaic.com Cathepsin B recognizes the valine-citrulline motif and hydrolyzes the amide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PAB) spacer. tcichemicals.comtcichemicals.comiris-biotech.de
Intracellular Release and Activation of Monomethyl Auristatin E (MMAE)
Following the enzymatic cleavage of the valine-citrulline linker by cathepsins within the lysosome, the p-aminobenzyl carbamate (PAB) spacer undergoes a self-immolative 1,6-elimination reaction. iris-biotech.de This spontaneous fragmentation leads to the release of the unmodified, active form of monomethyl auristatin E (MMAE). aacrjournals.org The released MMAE is a highly potent antimitotic agent. medchemexpress.comsb-peptide.com
Once liberated within the lysosome, the membrane-permeable nature of MMAE allows it to diffuse out of the lysosome and into the cytoplasm, where it can reach its molecular target. aacrjournals.orgnih.gov Studies have shown that treatment with ADCs containing MMAE can lead to significant intracellular concentrations of the released drug, in the nanomolar range, which is sufficient to exert its cytotoxic effects. aacrjournals.orgnih.gov The retention of MMAE within the cell, with a reported half-life of 15 to 20 hours, ensures a sustained period of cytotoxic activity. aacrjournals.orgnih.gov
MMAE's Interaction with Tubulin and Inhibition of Microtubule Polymerization
Monomethyl auristatin E (MMAE) exerts its potent cytotoxic effects by disrupting the cellular cytoskeleton. sb-peptide.com Specifically, MMAE is a powerful inhibitor of tubulin polymerization. cellmosaic.commedchemexpress.commedchemexpress.com Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. medchemexpress.combocsci.com
MMAE binds to the β-tubulin subunit at the vinca (B1221190) domain, which is located at the interface of the α- and β-tubulin heterodimer. researchgate.netnih.gov This binding prevents the polymerization of tubulin into microtubules. wikipedia.orgnih.gov The disruption of microtubule dynamics leads to the collapse of the microtubule network, which has profound consequences for cellular function. bocsci.com The binding affinity of MMAE to tubulin is high, with a reported dissociation constant (K D ) in the nanomolar range, underscoring its potency as a microtubule-disrupting agent. researchgate.net
Binding Affinity of Auristatin Analogs to Tubulin
| Compound | Binding Affinity (KD) | Measurement Method |
|---|---|---|
| FI-MMAE | 291 nM | Fluorescence polarization binding measurement |
| FI-MMAF | 60 nM (±3 nM) | Fluorescence polarization binding measurement |
This table summarizes the binding affinities of fluorescently labeled MMAE and MMAF to free tubulin, as determined by fluorescence polarization. nih.gov
Induction of Cellular Arrest and Subsequent Apoptotic Pathways
The inhibition of microtubule polymerization by MMAE has a direct and critical impact on the cell cycle. nih.govbusinesswire.com The disruption of the mitotic spindle, a structure composed of microtubules that is essential for chromosome segregation, prevents the cell from progressing through mitosis. mdpi.com This leads to an arrest of the cell cycle, predominantly in the G2/M phase. nih.govnih.govresearchgate.net
Prolonged G2/M arrest triggers a cellular stress response that ultimately leads to programmed cell death, or apoptosis. nih.govbusinesswire.com The induction of apoptosis is a key mechanism by which MMAE-containing ADCs eliminate cancer cells. nih.gov This process is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program, leading to characteristic morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov Western blot analyses have shown increased expression of cleaved PARP, a marker of caspase-dependent apoptosis, following treatment with MMAE. nih.gov
Effect of MMAE on Cell Cycle Progression
| Cell Line | Treatment | Observed Effect |
|---|---|---|
| PC-3 | 4 nM MMAE | Cell cycle arrest at G2/M |
| C4-2B | 4 nM MMAE | Cell cycle arrest at G2/M |
This table shows the effect of MMAE on the cell cycle of prostate cancer cell lines, demonstrating a stall in the G2/M phase. nih.govresearchgate.net
Investigation of Bystander Effects Mediated by Released MMAE in Cellular Environments
A significant feature of ADCs that utilize a cleavable linker and a membrane-permeable payload like MMAE is the "bystander effect". nih.govmdpi.comnih.gov This phenomenon occurs when the released MMAE, due to its ability to cross cell membranes, diffuses out of the target antigen-positive cell and into the surrounding microenvironment. aacrjournals.orgnih.gov This diffused MMAE can then be taken up by neighboring antigen-negative cancer cells, inducing their death. nih.govaacrjournals.org
Synthetic Methodologies and Bioconjugation Strategies for Sc Vc Pab Mmae
Chemical Synthesis Pathways for the SC-VC-Pab-MMAE Drug-Linker Construct
The assembly of the this compound drug-linker is a multi-step process that involves the individual synthesis of its core components: the cytotoxic payload Monomethyl Auristatin E (MMAE), the Valine-Citrulline-p-Aminobenzylcarbamate (VC-Pab) linker system, and their subsequent coupling. The "SC" component, typically a maleimide (B117702) group, is incorporated to facilitate conjugation to the carrier molecule.
Monomethyl Auristatin E (MMAE) is a synthetic antineoplastic agent derived from the natural product dolastatin 10. Its synthesis is a complex undertaking that involves the sequential coupling of four distinct amino acid derivatives: N-methyl-L-valine, L-valine, L-dolaproine, and L-dolaphenine. The total synthesis of MMAE has been extensively documented in chemical literature, often involving solid-phase or solution-phase peptide synthesis methodologies.
A common synthetic route begins with the synthesis of the dipeptide unit, N-((9H-fluoren-9-yl)methoxy)carbonyl-N-methyl-L-valyl-L-valine. This is followed by its coupling to the more complex dolaproine and dolaphenine fragments. The final step involves the deprotection and purification of the resulting pentapeptide-like structure to yield MMAE. The complexity of the synthesis necessitates rigorous purification and characterization at each step to ensure the high purity required for a pharmaceutical-grade payload.
The VC-Pab linker is a protease-sensitive linker designed to be stable in systemic circulation but cleaved by lysosomal enzymes, such as Cathepsin B, upon internalization into a target cell. Its synthesis involves several key steps:
Formation of the p-aminobenzyl alcohol (PABA) spacer: The synthesis often starts with the protection of p-aminobenzyl alcohol, followed by its activation to form a p-aminobenzylcarbamate (Pab) self-immolative spacer. This spacer is crucial for ensuring that once the linker is cleaved at the citrulline residue, the spacer fragments, releasing the unmodified MMAE payload.
Dipeptide Synthesis: L-valine and L-citrulline are coupled using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). The N-terminus of the valine is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which can be removed under basic conditions to allow for further coupling.
Assembly of the VC-Pab Unit: The Fmoc-protected Val-Cit dipeptide is then coupled to the amino group of the p-aminobenzylcarbamate spacer.
The final stage in creating the drug-linker construct involves coupling the MMAE payload to the VC-Pab linker and introducing a reactive handle for antibody conjugation, often a maleimide group (the "SC" component, derived from a succinimidyl-maleimide precursor).
Activation of the Linker: The C-terminus of the Val-Cit-Pab linker is activated, often by converting it into an N-hydroxysuccinimide (NHS) ester.
Coupling to MMAE: The activated linker is then reacted with the N-terminal amine of MMAE. This reaction forms a stable amide bond, linking the payload to the cleavable linker system.
Introduction of the Maleimide Group: To enable conjugation to cysteine residues on an antibody, a maleimide group is introduced. This is typically achieved by reacting the N-terminus of the valine residue (after Fmoc deprotection) with a maleimido-containing reagent, such as maleimidocaproic acid (MC). The resulting structure is often referred to as MC-VC-Pab-MMAE.
The final drug-linker construct, Maleimide-VC-Pab-MMAE, is then ready for purification and subsequent conjugation to a carrier molecule.
Isolation and Purification Techniques for the Drug-Linker Intermediate
Given the potent cytotoxicity of MMAE, the isolation and purification of the drug-linker intermediate must be performed under stringent containment conditions. The complexity of the reaction mixtures necessitates advanced purification techniques to achieve the high degree of purity required for clinical applications.
High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the primary method used for the purification of the drug-linker construct. This technique separates the desired product from unreacted starting materials, coupling reagents, and side products based on differences in hydrophobicity.
| Purification Technique | Principle of Separation | Typical Application |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity between a nonpolar stationary phase and a polar mobile phase. | Primary method for purifying the final drug-linker construct and for analyzing its purity. |
| Normal-Phase Chromatography | Adsorption based on polarity differences between a polar stationary phase and a nonpolar mobile phase. | Used for the purification of synthetic intermediates that are soluble in nonpolar organic solvents. |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge by binding to a charged stationary phase. | Can be used to remove charged impurities or for the purification of charged intermediates. |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size and shape. | Useful for removing small molecule impurities from larger intermediates or for analyzing aggregation. |
Following purification, the identity and purity of the drug-linker are confirmed using a combination of analytical techniques, including mass spectrometry (MS) to verify the molecular weight and nuclear magnetic resonance (NMR) spectroscopy to confirm the chemical structure.
Conjugation Chemistry of this compound to Carrier Molecules (e.g., Antibodies, Peptides)
The conjugation of the this compound drug-linker to a carrier molecule, most commonly a monoclonal antibody (mAb), is a critical step in the formation of an ADC. The goal is to create a stable conjugate with a controlled drug-to-antibody ratio (DAR).
Traditional conjugation methods are often non-site-specific, targeting reactive amino acid residues naturally present on the antibody surface.
Conjugation to Lysine (B10760008) Residues: The primary amine of lysine residues can be targeted for conjugation. However, with dozens of surface-accessible lysines on a typical IgG antibody, this method often results in a heterogeneous mixture of ADC species with varying DARs and conjugation sites. This heterogeneity can impact the ADC's pharmacokinetics, efficacy, and toxicity profile. The conjugation is typically achieved by reacting the antibody with an activated ester form of the drug-linker.
Conjugation to Reduced Cysteine Residues: A more controlled, though still somewhat heterogeneous, method involves conjugation to cysteine residues. Monoclonal antibodies of the IgG1 and IgG4 isotypes have interchain disulfide bonds that can be selectively reduced to yield free thiol (-SH) groups. Reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are used for this partial reduction.
The maleimide group on the this compound linker then reacts specifically with these free thiol groups via a Michael addition reaction to form a stable thioether bond. This method typically yields ADCs with DAR values of 0, 2, 4, 6, or 8, depending on the extent of disulfide bond reduction. While this approach offers better control over the DAR than lysine conjugation, it still produces a mixture of positional isomers.
| Conjugation Method | Target Residue | Key Reagent(s) | Resulting Linkage | Typical DAR Profile |
| Lysine Conjugation | Lysine | NHS-ester activated linker | Amide | Highly heterogeneous |
| Cysteine Conjugation | Cysteine (from reduced interchain disulfides) | TCEP or DTT (reducing agents) | Thioether | Heterogeneous mixture (DAR 0, 2, 4, 6, 8) |
Following the conjugation reaction, the resulting ADC must be purified to remove unconjugated drug-linker, aggregated antibody, and other impurities. Techniques such as size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are commonly employed for this purpose. HIC is particularly useful for separating ADC species with different DAR values.
Site-Specific Conjugation Methodologies Utilizing Engineered Amino Acids
The development of homogeneous antibody-drug conjugates (ADCs) is a paramount objective in the field of targeted cancer therapy. Site-specific conjugation technologies have emerged as the optimal approach to produce uniform ADC products, overcoming the heterogeneity associated with traditional stochastic methods. tandfonline.com The incorporation of engineered amino acids at genetically defined locations within an antibody's sequence provides a powerful tool for achieving precise control over conjugation chemistry and the location of the payload. tandfonline.commdpi.com This approach allows for the attachment of drug-linker complexes, such as those based on the potent valine-citrulline-p-aminobenzyloxycarbonyl-monomethyl auristatin E (VC-Pab-MMAE) system, at predetermined sites, ensuring a consistent product with predictable properties.
Two primary strategies dominate the use of engineered amino acids for site-specific conjugation: the introduction of engineered cysteine residues and the incorporation of non-natural amino acids (nnAAs) with bio-orthogonal reactive handles.
Engineered Cysteine Residues (Thiomabs)
A well-established methodology involves genetically engineering antibodies to introduce cysteine residues at specific sites on either the heavy or light chains. nih.govacs.org This technique, often referred to as THIOMAB™ technology, creates a specific number of reactive thiol groups available for conjugation. nih.gov For instance, replacing specific amino acids, such as serine, with cysteine in the antibody backbone generates mutants with defined conjugation sites. rsc.org The resulting free thiol groups are highly nucleophilic and can react specifically with electrophilic linkers, most commonly maleimide-based linkers like maleimidocaproyl-VC-Pab-MMAE (MC-VC-PAB-MMAE). rsc.orgbocsci.com This reaction proceeds via a Michael addition to form a stable thioether bond. creative-biolabs.com
The strategic placement of these engineered cysteines is critical. Researchers have found that conjugates derived from cysteine residues with low solvent accessibility and a positive local charge exhibit greater plasma stability. rsc.org This is attributed to steric hindrance preventing the reverse Michael reaction with plasma thiols (e.g., glutathione) and an increased rate of succinimide (B58015) ring hydrolysis, which stabilizes the linkage. rsc.orgmdpi.com
Non-Natural Amino Acid (nnAA) Incorporation
A more advanced and versatile method for site-specific conjugation is the incorporation of non-natural amino acids (nnAAs) into the antibody structure. nih.govsemanticscholar.org This is achieved by using an engineered, orthogonal transfer RNA (tRNA) and a corresponding aminoacyl-tRNA synthetase (RS) pair. tandfonline.com This system is designed to recognize a nonsense codon, typically the amber stop codon (TAG), and insert the nnAA at that specific, genetically encoded position during protein translation in the host expression system, which can range from E. coli to mammalian CHO cells. tandfonline.comengconfintl.orgfarmasimahaganesha.ac.id
This technique introduces unique, bio-orthogonal functional groups that are not present in the 20 canonical amino acids. semanticscholar.org These groups enable highly specific ligation chemistries. Common examples include:
p-acetylphenylalanine (pAcF): This nnAA contains a keto group that can be selectively coupled with drug-linkers possessing an aminooxy or hydrazide functionality to form a stable oxime bond. nih.govnih.gov
p-azidomethyl-L-phenylalanine (pAMF) or p-azido-L-phenylalanine (pAzF): These nnAAs introduce an azide (B81097) group, which can react with an alkyne-functionalized linker via "click chemistry". farmasimahaganesha.ac.idgoogle.com Specifically, the strain-promoted azide-alkyne cycloaddition (SPAAC) is often used, as it is a copper-free reaction that proceeds efficiently under physiological conditions, allowing for the conjugation of a drug-linker like DBCO-VC-Pab-MMAE. tandfonline.comfarmasimahaganesha.ac.id
The use of nnAAs provides exceptional control over the conjugation site and stoichiometry, resulting in ADCs with a precisely defined structure and high homogeneity. tandfonline.comengconfintl.org
Control of Drug-to-Antibody Ratio (DAR) in Conjugation Protocols
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for any ADC, as it profoundly influences the conjugate's therapeutic index. adcreview.com An ADC with a low DAR may lack sufficient potency, whereas a high DAR can negatively impact pharmacokinetics, increase aggregation, and lead to off-target toxicity. adcreview.comexplorationpub.com Traditional conjugation methods that target native lysine or cysteine residues result in a heterogeneous mixture of ADCs with a statistical distribution of DAR values (e.g., 0, 2, 4, 6, 8), making precise control challenging. acs.orgmdpi.com Site-specific conjugation methodologies, particularly those utilizing engineered amino acids, are instrumental in producing homogeneous ADCs with a precisely controlled and uniform DAR. researchgate.net
Achieving a Defined DAR
The primary advantage of using engineered amino acids is the ability to predefine the number of conjugation sites on the antibody.
Via Engineered Cysteines: By introducing a specific number of cysteine residues, a homogeneous ADC population with a fixed DAR can be generated. For example, engineering an antibody to have two accessible cysteine residues allows for the production of an ADC with a DAR of exactly 2. rsc.org Similarly, mutants can be designed to yield a DAR of 4. acs.orgrsc.org This direct control over the number of reactive thiols allows for the synthesis of ADCs with a narrow DAR distribution, often yielding a single desired species. creative-biolabs.com
Via Non-Natural Amino Acids: The incorporation of nnAAs offers the most precise level of control over the DAR. engconfintl.org Since the nnAA is incorporated at a genetically specified codon, manufacturers can produce antibodies with exactly one, two, or more conjugation handles. nih.gov This enables the synthesis of ADCs with a discrete DAR (e.g., DAR 2) and exceptional homogeneity. engconfintl.org The Ambrx EuCODE platform, for instance, is designed to reliably produce ADCs with a defined DAR of 2 by incorporating a single nnAA into each of the two heavy chains. engconfintl.org
The ability to control the DAR allows for the systematic investigation of how drug loading impacts an ADC's properties. Studies have shown that ADCs with higher DARs can be more potent, but this must be balanced against potential stability and pharmacokinetic issues. mdpi.comexplorationpub.com For hydrophobic payloads like MMAE, lower, more defined DARs (e.g., 2 or 4) are often preferred to avoid the aggregation and rapid clearance associated with highly loaded conjugates. acs.orgadcreview.com
The following tables summarize the methodologies and research findings related to controlled conjugation.
| Methodology | Engineered Amino Acid | Reactive Handle | Typical Linker Chemistry | Resulting DAR & Homogeneity | Reference |
|---|---|---|---|---|---|
| Engineered Cysteine (Thiomab) | Cysteine (Cys) | Thiol (-SH) | Thiol-Maleimide Michael Addition | Controlled DAR (typically 2 or 4); High Homogeneity | acs.orgrsc.org |
| nnAA Incorporation (Keto-group) | p-acetylphenylalanine (pAcF) | Ketone | Oxime Ligation | Precise DAR (typically 2); Very High Homogeneity | nih.govnih.gov |
| nnAA Incorporation (Azido-group) | p-azidomethyl-L-phenylalanine (pAMF) | Azide (-N3) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Precise DAR (typically 2); Very High Homogeneity | tandfonline.comfarmasimahaganesha.ac.id |
| Enzymatic Ligation | Glutamine (Gln) in engineered tag (e.g., LLQG) | Amide | Transglutaminase-mediated | Controlled DAR (typically 2 or 4); High Homogeneity | nih.govresearchgate.net |
| ADC Type | Conjugation Method | Target DAR | Key Finding | Reference |
|---|---|---|---|---|
| Anti-CD30-MMAE | Engineered Cysteine | 2 and 4 | Homogeneous ADCs with DAR 2 or 4 showed comparable in vitro properties to heterogeneous conjugates. | acs.orgrsc.org |
| Trastuzumab-MMAE | Native Cysteine (Controlled Reduction) | 1.9 vs 4.0 | The ADC with the lower DAR (1.9) showed slightly higher thermal stability compared to the ADC with DAR 4.0, though both were less stable than the naked antibody. | explorationpub.com |
| Anti-HER2-Auristatin F | nnAA Incorporation (pAcF) | Not specified | The resulting site-specific conjugate showed pharmacokinetics similar to the unconjugated antibody, demonstrating the feasibility of the method. | nih.gov |
| Generic IgG1-MMAE | Native Cysteine (Controlled Reduction) | ~4 | Hydrophobic Interaction Chromatography (HIC) is used to confirm the average DAR and assess the distribution of different drug-loaded species in the final product. | cellmosaic.com |
Preclinical Pharmacological and Biological Characterization of Sc Vc Pab Mmae Conjugates
In Vitro Cellular Activity and Potency Studies
The in vitro characterization of ADCs utilizing the SC-VC-Pab-MMAE linker-drug combination is fundamental to understanding their therapeutic potential. These studies are designed to assess their anti-proliferative power, the relationship between payload delivery and cell killing, the stability of the linker, and the ability to induce bystander killing.
Assessment of Anti-Proliferative Effects in Target-Expressing Cell Lines
The anti-proliferative activity of ADCs containing the this compound conjugate is a primary measure of their potential efficacy. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the ADC required to inhibit the growth of a cancer cell population by 50%. Studies have consistently demonstrated that the potency of these ADCs is dependent on the expression of the target antigen on the surface of the cancer cells. For instance, in HER2-positive tumor cell lines, an ADC utilizing a cryptophycin-based payload with a VC-Pab linker showed IC50 values in the low nanomolar range (0.58–1.19 nmol/L). nih.gov Similarly, an anti-CD70 ADC with an auristatin payload and a VC-linker exhibited potent in vitro activity with IC50 values between 4–10 nmol/L. nih.gov
The following table summarizes the in vitro anti-proliferative activity of various ADCs incorporating MMAE with a VC-Pab linker across different cancer cell lines.
| Cell Line | Target Antigen | ADC | IC50 (nM) | Reference |
| SK-OV-3 | HER2 | Cryptophycin-ADC | 0.58 - 1.19 | nih.gov |
| NCI-N87 | HER2 | Cryptophycin-ADC | 0.58 - 1.19 | nih.gov |
| Karpas 299 | CD70 | anti-CD70-ADC | 4 - 10 | nih.gov |
| SKBR3 | HER2 | vc-MMAE construct | 410.54 ± 4.9 | benchchem.com |
| HEK293 | - | vc-MMAE construct | 482.86 ± 6.4 | benchchem.com |
Correlation of Intracellular Payload Levels with Cytotoxic Potency
A critical aspect of ADC efficacy is the release of the cytotoxic payload, MMAE, within the target cancer cell. Research has shown a direct correlation between the intracellular concentration of released MMAE and the observed cytotoxic potency of the ADC. researchgate.netnih.gov Studies using an anaplastic large cell lymphoma cell line, L-82, which expresses multiple ADC targets (CD30, CD70, and CD71), revealed that despite variations in the target antibody or the drug-to-antibody ratio (DAR), the intracellular concentration of MMAE at the respective IC50 values of the ADCs was remarkably similar. nih.govcellmosaic.com This suggests that the ultimate determinant of cell killing is the amount of MMAE that successfully reaches the intracellular space, rather than the specifics of the ADC targeting moiety or its initial drug load. nih.govcellmosaic.com For example, after 24 hours of treatment with different ADCs at their IC50 concentrations, the intracellular MMAE levels were found to be in a narrow range of 98 to 150 nmol/L, despite a more than 20-fold difference in their IC50 values. cellmosaic.com
Studies on Linker Stability and MMAE Release Kinetics in Biological Media
The stability of the this compound linker system is paramount to the safety and efficacy of the ADC. The linker must remain stable in the systemic circulation to prevent premature release of the toxic MMAE payload, which could lead to off-target toxicities. researchgate.net The valine-citrulline (VC) component of the linker is specifically designed to be cleaved by lysosomal proteases, most notably cathepsin B, which are abundant within the intracellular environment of cancer cells. cellmosaic.com
Studies have shown that the VC-Pab linker is generally stable in human plasma. nih.gov However, in rodent plasma, particularly from mice, the linker can be susceptible to cleavage by carboxylesterase 1C (Ces1C). nih.govresearchgate.net This has led to research into modifications of the linker to enhance its stability in mouse models used for preclinical testing. For instance, adding a glutamic acid residue to create an EVCit linker has been shown to increase plasma stability in mice without compromising its cleavage by cathepsin B. nih.gov The half-life of a VCit ADC in the presence of human liver cathepsin B has been determined to be approximately 4.6 hours, demonstrating its intended susceptibility to lysosomal degradation. nih.gov
| Biological Medium | Key Enzyme(s) | Linker Stability/Cleavage | Reference |
| Human Plasma | - | Generally stable | nih.gov |
| Mouse Plasma | Carboxylesterase 1C (Ces1C) | Susceptible to cleavage | nih.govresearchgate.net |
| Lysosomal Environment | Cathepsin B, L, S | Efficiently cleaved | nih.govnih.gov |
In Vivo Preclinical Efficacy Studies in Non-Human Models
Following in vitro characterization, the efficacy of ADCs with the this compound conjugate is evaluated in non-human, typically murine, models of cancer. These studies are essential for understanding the anti-tumor activity of the ADC in a more complex biological system.
Assessment of Tumor Growth Inhibition in Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the standard for assessing the in vivo efficacy of ADCs. Numerous studies have demonstrated that ADCs incorporating the this compound conjugate can lead to significant tumor growth inhibition and even complete tumor regression. aacrjournals.orgbiorxiv.org The anti-tumor activity is dose-dependent and correlates with the intratumoral concentration of released MMAE. aacrjournals.org
For example, in a xenograft model using L-82 anaplastic large cell lymphoma, treatment with a single dose of a CD30-targeting ADC (cAC10-vcMMAE) resulted in dose-dependent tumor growth delay and complete remission at higher doses. aacrjournals.org A single 2 mg/kg dose of cAC10-vcMMAE led to tumor regression in a Karpas 299 xenograft model, while a non-binding control ADC had no effect. researchgate.net This anti-tumor activity was directly linked to a 5-fold greater accumulation of MMAE in the tumors of mice treated with the targeted ADC compared to the control. aacrjournals.org
The table below presents a summary of tumor growth inhibition data from various xenograft models treated with ADCs containing the this compound conjugate.
| Xenograft Model | Target Antigen | ADC Treatment | Key Finding | Reference |
| L-82 ALCL | CD30, CD70, CD71 | cAC10-vcMMAE, cOKT9-vcMMAE, h1F6-vcMMAE | Dose-dependent tumor growth inhibition; correlated with intratumoral MMAE concentration. | aacrjournals.org |
| Karpas 299 ALCL | CD30 | cAC10-vcMMAE | Single 2 mg/kg dose caused tumor regression. | researchgate.net |
| AsPC-1-Luc Pancreatic Cancer | Mesothelin | VH-Fc 3C9 MMAE | Significant tumor growth inhibition at 2 mg/kg. | biorxiv.org |
| NCI-N87 Gastric Cancer | HER2 | Trastuzumab-vc-MMAE | Intratumoral administration increased tumor exposure and anti-tumor activity. | researchgate.net |
Evaluation of Payload Delivery and Accumulation within Target Tissues
The delivery and accumulation of the cytotoxic payload, Monomethyl Auristatin E (MMAE), within target tissues are critical determinants of the efficacy of antibody-drug conjugates (ADCs) utilizing the this compound linker system. Upon administration, the ADC is designed to circulate systemically, recognize, and bind to a specific antigen on the surface of target cancer cells. Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis. aacrjournals.org
Once inside the cell, the ADC is trafficked to the lysosome. Within the acidic environment of the lysosome, the valine-citrulline (vc) linker is susceptible to cleavage by lysosomal proteases, such as cathepsin B. mdpi.comaacrjournals.org This enzymatic cleavage releases the active MMAE payload from the p-aminobenzylcarbamate (Pab) spacer. The released MMAE can then diffuse from the lysosome into the cytoplasm, where it exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. tandfonline.com
Preclinical studies have demonstrated that the concentration of released MMAE within the tumor tissue correlates with the antitumor activity of the ADC. aacrjournals.org For instance, in xenograft models, a dose-dependent antitumor response was observed, corresponding to the levels of intratumoral MMAE. aacrjournals.org Treatment with a targeted cAC10-vcMMAE resulted in a significantly higher accumulation of MMAE in the tumor compared to a non-binding control IgG-vcMMAE, leading to tumor regression. aacrjournals.org Specifically, cAC10-vcMMAE treatment yielded approximately a 5-fold greater exposure of MMAE in tumors compared to the non-binding control. aacrjournals.org
The distribution of the ADC and the released payload is not limited to tumor tissue. Studies using radiolabeled ADCs have shown distribution to highly perfused organs such as the lungs, heart, liver, spleen, and kidneys. mdpi.com However, both the ADC and free MMAE have been observed to have higher and longer exposure in tumor tissue compared to other tissues. nih.goviapchem.org This preferential accumulation is a key aspect of the targeted therapy approach.
It is also important to consider the "bystander effect," where the released, membrane-permeable MMAE can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells. aacrjournals.org This effect is primarily determined by the biophysical properties of the released payload itself. Studies have shown that different linkers that both release MMAE can mediate this bystander killing in a similar manner in vivo. aacrjournals.org
Comparative Efficacy of this compound Conjugates with Varying Drug-to-Antibody Ratios
The drug-to-antibody ratio (DAR) is a critical parameter that significantly influences the efficacy, pharmacokinetics, and tolerability of an ADC. The DAR represents the average number of drug molecules conjugated to a single antibody. For this compound conjugates, where conjugation occurs at interchain cysteine residues, a heterogeneous mixture of species with DARs of 0, 2, 4, 6, or 8 is typically produced, with an average DAR often around 3-4. mdpi.comnih.gov
Preclinical studies have extensively investigated the impact of DAR on the therapeutic window of MMAE-based ADCs. A seminal study by Hamblett and colleagues using an anti-CD30 antibody (cAC10) conjugated to MMAE with DARs of 2, 4, and 8 provided key insights. mdpi.comnih.gov While in vitro potency generally increases with a higher DAR, this does not always translate to improved in vivo efficacy and safety. nih.gov
The study found that ADCs with lower drug loads (DAR 2 and 4) exhibited slower clearance, longer half-lives, and were better tolerated in mice compared to the ADC with a high drug load (DAR 8). nih.govmdpi.com Despite having half the amount of MMAE, the DAR 4 ADC demonstrated equivalent in vivo antitumor activity to the DAR 8 ADC at the same antibody dose. nih.gov This suggests that beyond a certain point, increasing the drug load does not enhance efficacy but can negatively impact the pharmacokinetic profile and tolerability.
Similar findings were observed in a rat study with trastuzumab-MC-vc-PAB-MMAF conjugates, where higher DARs led to faster clearance and lower tolerability. nih.gov The increased clearance of higher DAR species is often attributed to the increased hydrophobicity of the ADC, which can lead to faster uptake and clearance by the liver. nih.govtandfonline.com
These findings have led to a general consensus that an optimal average DAR for many MMAE-based ADCs is in the range of 3 to 4 to achieve a balance between efficacy and safety. mdpi.com More recent efforts have focused on developing site-specific conjugation technologies to produce more homogeneous ADCs with a defined DAR, which can further improve the therapeutic index. mdpi.comnih.gov
| DAR | In Vitro Potency | In Vivo Efficacy (at equal antibody dose) | Pharmacokinetics (Clearance) | Tolerability |
|---|---|---|---|---|
| 2 | Lower | Potent | Slower | Higher |
| 4 | Intermediate | Equivalent to DAR 8 | Slower than DAR 8 | Higher than DAR 8 |
| 8 | Highest | Potent | Faster | Lower |
Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Investigations of Conjugates
The pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound conjugates are complex due to the presence of multiple analytes in circulation: the intact ADC, the antibody-conjugated MMAE (acMMAE), and the unconjugated (free) MMAE. tandfonline.comnih.govresearchgate.net Understanding the disposition of each of these components is crucial for predicting clinical outcomes.
Characterization of Antibody-Conjugated MMAE (acMMAE) Pharmacokinetics in Non-Human Species
In non-human species such as cynomolgus monkeys and rats, the pharmacokinetics of acMMAE are a primary focus of preclinical evaluation. nih.govresearchgate.net Following intravenous administration, the concentration of acMMAE generally follows a biphasic elimination pattern. mdpi.com The PK of acMMAE is influenced by the properties of the monoclonal antibody, including its target and clearance mechanisms. tandfonline.com
Semi-mechanistic population PK models have been developed to describe the relationship between the different analytes. nih.govresearchgate.net In cynomolgus monkeys, studies with an anti-CD79b-MMAE ADC showed that the conjugate is eliminated through both proteolytic degradation and deconjugation. nih.gov The clearance of acMMAE can be influenced by the drug-to-antibody ratio, with higher DAR species often clearing more rapidly. nih.govtandfonline.com
In a study evaluating eight different vc-MMAE ADCs, the PK properties of acMMAE were found to be remarkably similar at a dose of 2.4 mg/kg, despite targeting different antigens. nih.govtandfonline.com This suggests a consistent PK profile for this class of ADCs. The half-life of acMMAE in cynomolgus monkeys is typically in the range of 1.7 to 4.9 days. technologynetworks.com The volume of distribution at steady state for acMMAE is generally small, indicating that its distribution is primarily confined to the vascular and interstitial spaces. technologynetworks.com
Analysis of Unconjugated MMAE Pharmacokinetics in Preclinical Models
Unconjugated MMAE can be released from the ADC through extracellular linker cleavage or intracellular processing followed by diffusion out of the target cell. aacrjournals.org In preclinical models, the plasma concentrations of unconjugated MMAE are typically low relative to acMMAE. tandfonline.com
Following administration of an ADC, there is an apparent delay for unconjugated MMAE to reach its maximum concentration (Cmax), with the time to Cmax (Tmax) often occurring around 24 to 72 hours post-dose in rats. tandfonline.com This delay reflects the time required for the ADC to distribute, internalize, and for the payload to be released and enter systemic circulation.
Studies in rats with unconjugated [3H]-MMAE showed rapid systemic clearance and wide distribution into multiple organs. mdpi.com Highly perfused organs like the liver, kidneys, and lungs showed higher initial distribution. mdpi.com However, the clearance of unconjugated MMAE is formation-rate limited when it is generated from an ADC, meaning its elimination rate is governed by the rate at which it is released from the conjugate. mdpi.com
Comparative Species-Specific Disposition and Elimination of MMAE
There are notable species-specific differences in the disposition and elimination of MMAE. A striking observation is the significant difference in red blood cell (RBC) partitioning of unconjugated MMAE across species. tandfonline.com In vitro studies have shown strong RBC partitioning in mice, followed by rats and monkeys, with minimal partitioning in human blood. tandfonline.com For instance, at a 2 nM concentration, the blood-to-plasma ratio of MMAE was 11.8 in mice, 2.36 in rats, 1.57 in monkeys, and 0.976 in humans. tandfonline.com This differential partitioning may contribute to the observed differences in systemic MMAE levels between preclinical species and humans. tandfonline.com
The primary route of elimination for unconjugated MMAE in preclinical species is through biliary-fecal excretion. mdpi.comnih.goviapchem.org In rats, over 90% of an administered dose of unconjugated MMAE is excreted in the feces. mdpi.com In contrast, the antibody component of the ADC is primarily eliminated through renal excretion. nih.goviapchem.org
Metabolism studies in rats have identified MMAE as the major species in bile, urine, feces, plasma, and tumor tissue, along with several minor metabolites. nih.gov These metabolites are formed through processes such as oxidation, demethylation, and amide hydrolysis. mdpi.com
| Species | Blood-to-Plasma Ratio (at 2 nM MMAE) | Primary Elimination Route (Unconjugated MMAE) |
|---|---|---|
| Mouse | 11.8 ± 0.291 | Biliary/Fecal |
| Rat | 2.36 ± 0.0825 | Biliary/Fecal (>90%) |
| Monkey | 1.57 ± 0.0250 | Biliary/Fecal |
| Human | 0.976 ± 0.0620 | Biliary/Fecal |
Relationship between Conjugate Exposure and Preclinical Biological Responses
A key objective of preclinical studies is to establish an exposure-response relationship, linking the concentration of the ADC or its components to biological effects, both efficacy and toxicity.
In preclinical xenograft models, a clear relationship has been demonstrated between the exposure of the ADC in the tumor and antitumor activity. aacrjournals.orgresearchgate.net Higher tumor exposure to the ADC and the released MMAE generally leads to greater tumor growth inhibition. mdpi.comresearchgate.net For example, a study with trastuzumab-vc-MMAE showed that tumor exposures to total trastuzumab, unconjugated MMAE, and total MMAE were significantly higher in high-HER2 expressing tumors compared to low-HER2 expressing tumors, correlating with efficacy. mdpi.com
Interestingly, several exposure-response analyses have suggested that toxicity events are often better correlated with the exposure to antibody-conjugated MMAE (acMMAE) rather than unconjugated MMAE. tandfonline.comnih.govtandfonline.com This indicates that off-target toxicities may be largely driven by the nonspecific uptake and subsequent intracellular payload release of the intact ADC in healthy tissues, rather than by the low levels of circulating free MMAE. aacrjournals.orgtandfonline.com
These preclinical exposure-response relationships are critical for informing the selection of the starting dose and dose-escalation schemes for first-in-human clinical trials and for developing a predictive framework for the clinical translation of ADCs. mdpi.commdpi.com
Structure Activity Relationship Sar Studies of Sc Vc Pab Mmae and Its Analogues
Impact of Linker Modifications on Stability and Cleavage Specificity
The linker is a critical component of an ADC, bridging the antibody to the cytotoxic payload. Its design must strike a delicate balance: it needs to be stable enough to prevent premature payload release in the bloodstream, which can lead to systemic toxicity, yet be efficiently cleavable within the target cancer cell to unleash the cytotoxic agent. nih.govbiorxiv.orgfrontiersin.org The valine-citrulline (VC) dipeptide linked to a p-aminobenzylcarbamate (Pab) spacer is a widely used cleavable linker system designed to be selectively processed by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells. nih.govnih.govbocsci.com
| Dipeptide Sequence | Key Characteristics | Reference |
| Valine-Citrulline (VC) | Standard cathepsin B-cleavable sequence, widely used in ADCs. | nih.govnih.govbocsci.com |
| Valine-Alanine (VA) | Alternative cathepsin B-cleavable sequence with potentially improved hydrophilicity and stability over VC. | researchgate.netnih.gov |
| Phenylalanine-Lysine (Phe-Lys) | Another example of a dipeptide linker designed for cleavage by lysosomal proteases. | bocsci.com |
The p-aminobenzylcarbamate (Pab) group serves as a self-immolative spacer. researchgate.netplos.orgaacrjournals.org Following the enzymatic cleavage of the dipeptide, the Pab moiety undergoes a 1,6-elimination reaction, which is crucial for the efficient and traceless release of the active payload, MMAE. nih.govmdpi.com Modifications to the Pab spacer are less common but have been investigated to fine-tune the release kinetics. The electronic properties of the aromatic ring can be altered to either accelerate or decelerate the rate of self-immolation, thereby controlling how quickly the active drug is liberated after the initial enzymatic cleavage. Recently, a 7-amino-3-hydroxyethyl-coumarin (7-AHC) group has been proposed as an alternative to Pab, offering a bifunctional role as a self-eliminating and fluorescent group. nih.gov
A significant challenge with standard dipeptide linkers is their potential for premature cleavage by extracellular enzymes like neutrophil elastase, leading to off-target toxicity, particularly myelosuppression. nih.govbiorxiv.orgnih.gov To address this, innovative tandem-cleavage linker designs have been developed. nih.govacs.orgbiorxiv.org This strategy involves introducing a second cleavage site, creating a two-step release mechanism. acs.org For example, a β-glucuronide moiety can be attached to the dipeptide linker. nih.govacs.org This sterically bulky and hydrophilic group protects the linker from degradation in the bloodstream. acs.orgbiorxiv.org Upon internalization into a tumor cell, lysosomal β-glucuronidase first removes the glucuronide, exposing the dipeptide linker for subsequent cleavage by cathepsins and release of MMAE. nih.govacs.org This dual-release mechanism has been shown to significantly improve the in vivo stability and tolerability of ADCs without compromising their anti-tumor efficacy. nih.govacs.orgbiorxiv.org
| Linker Design | Release Mechanism | Advantage | Reference |
| Monocleavage (e.g., vc-Pab) | Single enzymatic cleavage by cathepsin B. | Well-established and effective in many ADCs. | nih.govnih.govbocsci.com |
| Tandem-Cleavage (e.g., β-glucuronide-vc-Pab) | Two-step enzymatic cleavage: first by β-glucuronidase, then by cathepsin B. | Enhanced in vivo stability and improved tolerability. | nih.govnih.govacs.orgbiorxiv.org |
Influence of the Monomethyl Auristatin E (MMAE) Payload's Structure on Intrinsic Activity
Monomethyl auristatin E (MMAE) is a highly potent synthetic analogue of the natural product dolastatin 10. biochempeg.comcreative-biolabs.com It functions as a microtubule inhibitor, disrupting tubulin polymerization and leading to cell cycle arrest and apoptosis. biochempeg.complos.org The intrinsic activity of MMAE is a result of specific interactions with tubulin. plos.org The N-terminal monomethylvaline and the subsequent valine, dolaisoleuine, and dolaproine residues all contribute to its binding affinity. plos.org Structural modifications to the MMAE scaffold have been explored to modulate its activity and properties. While extensive modifications can lead to a loss of potency, subtle changes can be beneficial. For instance, increasing the hydrophilicity of MMAE derivatives has been investigated to improve the properties of ADCs, although this can sometimes be associated with a decrease in cytotoxic activity. mdpi.com
Effects of Conjugation Site and Chemistry on Conjugate Stability and Efficacy
The site and method of conjugation of the linker-payload to the antibody have a profound impact on the stability, homogeneity, and efficacy of an ADC. frontiersin.orgnih.govresearchgate.net
Traditionally, conjugation has been achieved through the stochastic modification of native lysine (B10760008) or cysteine residues on the antibody. creative-biolabs.comadcreview.comnih.gov Lysine conjugation can lead to a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) due to the abundance of lysine residues. creative-biolabs.combocsci.com Cysteine conjugation, often performed after reducing interchain disulfide bonds, offers more control over the DAR and results in a less heterogeneous product. adcreview.comexplorationpub.com However, maleimide-based linkers used for cysteine conjugation can be susceptible to deconjugation. acs.org
| Conjugation Method | Description | Advantages | Disadvantages | Reference |
| Lysine Conjugation | Stochastic conjugation to native lysine residues. | Relatively straightforward. | High heterogeneity in DAR and conjugation sites. | creative-biolabs.comadcreview.combocsci.com |
| Cysteine Conjugation | Conjugation to native or engineered cysteine residues. | More control over DAR than lysine conjugation. | Potential for linker instability. | creative-biolabs.comadcreview.comacs.org |
| Site-Specific Conjugation | Enzymatic or engineering-based methods for precise conjugation. | Produces homogeneous ADCs with defined DAR and improved stability. | More complex to implement. | nih.govresearchgate.netnih.gov |
Comparative Analysis with Other Auristatin Derivatives (e.g., MMAF) and Cytotoxic Payloads
MMAE is part of a broader class of auristatin derivatives, with monomethyl auristatin F (MMAF) being another prominent member. biochempeg.comjst.go.jp MMAF differs from MMAE at the C-terminus, where it has a charged phenylalanine residue, making it more hydrophilic and less membrane-permeable than MMAE. biochempeg.combocsci.comnih.gov This difference has significant implications for their activity profiles. While both are potent tubulin inhibitors, MMAE's higher membrane permeability allows it to exert a "bystander effect," where it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells. aacrjournals.orgnih.gov MMAF, being less permeable, generally does not exhibit a significant bystander effect. aacrjournals.orgnih.gov The choice between MMAE and MMAF can depend on the specific therapeutic strategy. For tumors with heterogeneous antigen expression, the bystander effect of MMAE can be advantageous. aacrjournals.org Conversely, the more contained activity of MMAF may lead to reduced off-target toxicity. aacrjournals.org
Beyond the auristatins, other classes of cytotoxic payloads are used in ADCs, such as maytansinoids (e.g., DM1 and DM4) and DNA-damaging agents like calicheamicins and PBDs. biochempeg.com Maytansinoids, like auristatins, are microtubule inhibitors. explorationpub.com Comparative studies have shown that the physical characteristics and efficacy of ADCs can vary significantly depending on the payload class. explorationpub.com For example, the hydrophobicity of the payload can influence the aggregation propensity of the ADC. mdpi.com The mechanism of action of the payload also plays a crucial role in determining its suitability for a particular cancer type.
| Payload | Mechanism of Action | Key Characteristics | Reference |
| MMAE | Microtubule inhibitor | Potent, membrane-permeable, exhibits bystander effect. | biochempeg.complos.orgaacrjournals.org |
| MMAF | Microtubule inhibitor | Potent, less membrane-permeable, limited bystander effect. | biochempeg.comaacrjournals.orgnih.gov |
| Maytansinoids (e.g., DM1) | Microtubule inhibitor | Another class of potent anti-mitotic agents used in ADCs. | biochempeg.comexplorationpub.com |
| DNA-damaging agents (e.g., Calicheamicin, PBDs) | DNA alkylation/cleavage | Different mechanism of action, often highly potent. | biochempeg.com |
Advanced Analytical and Bioanalytical Methodologies for Sc Vc Pab Mmae Research
Chromatographic Techniques for Characterization and Quantification
Chromatography is an indispensable tool in the analysis of ADCs, enabling the separation and quantification of various species within a sample.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of the SC-VC-Pab-MMAE drug-linker and the resulting ADC. Reversed-phase HPLC (RP-HPLC) is frequently used to separate the ADC from unconjugated antibodies, free drug-linker, and other process-related impurities. By measuring the peak areas, the purity of the ADC can be accurately determined. Furthermore, HPLC methods are vital for monitoring the efficiency of the conjugation reaction, quantifying the amount of unreacted antibody and excess drug-linker to optimize the manufacturing process. A typical HPLC purity assay for an ADC would involve a gradient elution on a C4 or C8 column with a mobile phase consisting of water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA).
Table 1: Illustrative RP-HPLC Parameters for ADC Purity Analysis
| Parameter | Condition | Purpose |
| Column | Reversed-Phase C4, 4.6 x 150 mm, 3.5 µm | Separates proteins and ADCs based on hydrophobicity. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component for eluting hydrophobic species. |
| Gradient | 20-80% B over 30 minutes | To elute species with varying hydrophobicity, from unconjugated mAb to highly conjugated ADC. |
| Flow Rate | 0.8 mL/min | Standard flow rate for analytical separation. |
| Detection | UV at 280 nm and 254 nm | 280 nm for protein (antibody) and 254 nm for the payload (MMAE) which contains aromatic rings. |
| Column Temp. | 60-80 °C | Elevated temperatures can improve peak shape and resolution for large molecules like ADCs. |
The resulting chromatogram displays a series of peaks, each corresponding to a specific drug load (e.g., DAR0, DAR2, DAR4). By integrating the area of each peak, the relative abundance of each species can be calculated, allowing for the determination of the average DAR of the bulk ADC product. This detailed profile of drug distribution is crucial for ensuring batch-to-batch consistency. For ADCs synthesized with this compound, DAR values can range from 1 to 10. google.com
Table 2: Example Data from HIC-based DAR Analysis
| Peak Identity | Retention Time (min) | Peak Area (%) | Description |
| DAR 0 | 8.5 | 5.2 | Unconjugated Antibody |
| DAR 2 | 12.1 | 25.8 | Antibody with 2 MMAE molecules |
| DAR 4 | 15.3 | 48.5 | Antibody with 4 MMAE molecules |
| DAR 6 | 17.9 | 18.3 | Antibody with 6 MMAE molecules |
| DAR 8 | 19.8 | 2.2 | Antibody with 8 MMAE molecules |
| Calculated Avg. DAR | 3.9 | Weighted average of all species |
Mass Spectrometry (MS)-Based Approaches
Mass spectrometry provides unparalleled detail regarding the molecular weight and structure of ADCs, confirming identity and revealing modifications.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for confirming the successful conjugation of this compound to the antibody. Analysis of the intact ADC by ESI-MS provides a precise molecular weight measurement. The observed mass should correspond to the theoretical mass calculated from the sum of the antibody mass and the mass of the attached drug-linkers, confirming covalent bond formation. Furthermore, MS analysis at the subunit level (e.g., after reduction of interchain disulfide bonds) or peptide level (after enzymatic digestion, known as peptide mapping) can identify the specific amino acid residues (e.g., lysines) where conjugation has occurred, providing a detailed map of the drug distribution across the protein. researchgate.net
Understanding the stability of the linker and the release of the MMAE payload is critical for predicting an ADC's in vivo behavior. Quantitative mass spectrometry, typically Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), is the preferred method for this application. This technique can be used in preclinical studies to measure the concentration of the intact ADC, the cleaved payload (MMAE), and any subsequent metabolites in biological matrices such as plasma or tumor tissue. By monitoring the levels of these different species over time, researchers can determine the ADC's pharmacokinetic profile and the rate of payload release at the target site versus in systemic circulation. This information is vital for establishing the therapeutic window of the ADC.
Spectroscopic Methods for Molecular Characterization
Spectroscopic techniques are employed to assess the structural integrity of the antibody component of the ADC following conjugation. The bioconjugation process can potentially alter the higher-order structure of the antibody, which could impact its stability and function. researchgate.net
Circular Dichroism (CD) spectroscopy is widely used to evaluate the secondary and tertiary structure of the protein. Far-UV CD (190-250 nm) provides information on the protein's secondary structure content (e.g., alpha-helix, beta-sheet), while near-UV CD (250-350 nm) is sensitive to the environment of aromatic amino acids and thus reflects the tertiary structure. Comparing the CD spectra of the unconjugated antibody to the this compound conjugate allows for the detection of any significant conformational changes.
Dynamic Light Scattering (DLS) is another important technique used to monitor the hydrodynamic size of the ADC and to detect the formation of aggregates. researchgate.net Since aggregation can be a significant issue for the stability and safety of therapeutic proteins, DLS is used to ensure that the conjugation process does not induce the formation of undesirable high-molecular-weight species.
Cell-Based Assays for Functional Assessment of Conjugate Integrity and Activity
Cell-based assays are indispensable tools in the research and development of antibody-drug conjugates (ADCs) incorporating the this compound linker-payload system. njbio.com These assays are critical for moving beyond simple structural confirmation to understanding the biological potency and mechanism of action of the final conjugate. icosagen.comcriver.com By utilizing living cells, these methodologies provide a more predictive assessment of an ADC's potential therapeutic performance under conditions that mimic the physiological environment. icosagen.com The functional assessment of an this compound conjugate is a multi-faceted process that examines each step of its intended mechanism of action, from initial cell surface binding to the ultimate delivery of the cytotoxic payload.
The core principle behind these functional assays is to verify that the integrity of each component of the ADC is maintained and that they act in concert to produce a specific, potent cytotoxic effect on target cells. Key parameters evaluated include target binding, internalization, linker cleavage with subsequent payload release, and the induced cellular response. njbio.comicosagen.commarinbio.com
Target Binding and Specificity Assays
A fundamental requirement for any ADC is its ability to bind specifically to the target antigen on the surface of cancer cells. eurofins.com Conjugation of the this compound complex to the antibody must not significantly impair its binding affinity. Flow cytometry is a commonly used method to confirm target binding. Additionally, competitive cell-based binding immunoassays can determine the relative binding potency of the ADC compared to the unconjugated antibody. eurofins.com In such an assay, the ADC competes with a labeled antibody for binding to target antigen-expressing cells. eurofins.com
Internalization Assays
For the Val-Cit-Pab linker to be cleaved by intracellular proteases, the ADC must first be internalized by the target cell following antigen binding. njbio.comicosagen.comcreative-biolabs.com The antibody internalization assay is a crucial method to confirm that the ADC is efficiently transported into the cell. njbio.com These assays are often performed using flow cytometry, where the fluorescence of a labeled ADC can be tracked as it moves from the cell surface to the intracellular compartment over time. criver.com This provides valuable insights into the antibody's ability to deliver its cytotoxic payload into the target tumor cells. njbio.com
Cytotoxicity and Cell Viability Assays
The ultimate measure of an ADC's functional success is its ability to kill target cancer cells. Cytotoxicity assays are designed to quantify the cell-killing potency of the ADC, typically reported as the half-maximal inhibitory concentration (IC50). targetmol.com The mechanism of action involves the ADC's internalization, cleavage of the valine-citrulline (Val-Cit) linker by lysosomal enzymes like cathepsin B, and the release of the potent antimitotic agent, monomethyl auristatin E (MMAE). creative-biolabs.comcellmosaic.comwikipedia.org The released MMAE then inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. wikipedia.orgnih.gov
Various assay formats are employed to measure cell viability and cytotoxicity:
Metabolic Assays: Colorimetric assays like the MTT assay or luminescence-based assays such as CellTiter-Glo measure the metabolic activity of the cell population, which correlates with the number of viable cells. marinbio.comresearchgate.net
Apoptosis Assays: To confirm that cell death is occurring via the expected apoptotic pathway, researchers use assays that detect markers of apoptosis. These can include measuring the activity of key executioner caspases (e.g., Caspase-3/7 assays) or detecting the externalization of phosphatidylserine (B164497) using Annexin V staining. criver.commarinbio.com
The specificity of the ADC is confirmed by comparing its cytotoxicity in antigen-positive cell lines versus antigen-negative cell lines. A potent ADC should show high activity in target cells and significantly lower or no activity in non-target cells. researchgate.netherbmedpharmacol.com
Table 1: Representative Cytotoxicity Data for a Hypothetical Anti-Tumor Antigen ADC (ATA-SC-VC-Pab-MMAE)
| Cell Line | Target Antigen Expression | IC50 (nM) of ATA-SC-VC-Pab-MMAE | IC50 (nM) of MMAE (Free Drug) |
| SKBR3 | High | 410.54 herbmedpharmacol.com | 0.03 - 4000 (Dose-dependent) researchgate.net |
| U87MG | High | 3.7 - 70.4 nih.gov | 0.23 nih.gov |
| A549 | Low/Negative | >1000 | 0.03 - 70.4 (Varies with conditions) nih.gov |
| HEK293 | Negative | Low Potency researchgate.net | 0.01024 - 4000 (Dose-dependent) researchgate.net |
This table compiles representative data from multiple sources to illustrate typical assay results. Actual values are experiment-dependent.
Cell Cycle Analysis
To further confirm that the MMAE payload is functioning as expected, cell cycle analysis is performed. As MMAE is a tubulin polymerization inhibitor, it interferes with the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle. nih.govbroadpharm.com This effect can be quantified using flow cytometry after staining the cells with a DNA-binding dye. An increase in the proportion of cells in the G2/M phase following treatment with the ADC provides strong evidence that the conjugate was internalized, the linker was cleaved, and the released MMAE engaged its intracellular target. criver.comnih.gov
Table 2: Summary of Key Cell-Based Assays for this compound Conjugates
| Assay Type | Purpose | Common Methodology |
| Target Binding Assay | To confirm the ADC binds to the target antigen on the cell surface. | Flow Cytometry, Competitive ELISA marinbio.comeurofins.com |
| Internalization Assay | To measure the uptake of the ADC into the target cell. | Flow Cytometry, Confocal Microscopy njbio.comicosagen.comcriver.com |
| Cytotoxicity Assay | To determine the cell-killing potency (IC50) of the ADC. | MTT, CellTiter-Glo Assays marinbio.comresearchgate.net |
| Apoptosis Assay | To confirm cell death occurs through programmed apoptosis. | Caspase-Glo, Annexin V Staining criver.commarinbio.com |
| Cell Cycle Analysis | To verify the mechanism of action of the MMAE payload (mitotic arrest). | Flow Cytometry (DNA content analysis) criver.comnih.gov |
| Bystander Effect Assay | To assess the ability of released MMAE to kill neighboring antigen-negative cells. | Co-culture of target and non-target cells followed by viability assay. medchemexpress.com |
These cell-based assays, when used in combination, provide a comprehensive functional profile of an this compound conjugate, validating its integrity and activity from initial binding to final cytotoxic effect.
Future Directions and Research Perspectives for Sc Vc Pab Mmae Technologies
Development of Novel Linker Chemistries for Improved Specificity and Controlled Release
The valine-citrulline linker, while effective, is not without its challenges, including potential premature cleavage in circulation and hydrophobicity-induced aggregation. researchgate.netnih.gov Research is actively pursuing next-generation linker technologies to create more stable and effective ADCs. nih.govresearchgate.net
Key areas of innovation include:
Alternative Cleavage Triggers: Beyond lysosomal proteases, new linkers are being designed to respond to different triggers within the tumor microenvironment. biopharminternational.com This includes pH-sensitive linkers that cleave in the acidic tumor environment and disulfide-based linkers that are cleaved by the high concentration of glutathione (B108866) inside cancer cells. biopharminternational.com
Enhanced Stability: To prevent premature payload release, novel chemistries are being developed. Phosphate-based linkers, for instance, have demonstrated exceptionally high stability in plasma. nih.gov Similarly, silyl (B83357) ether-based linkers have been shown to improve the stability of acid-cleavable constructs significantly. nih.gov
Improved Physicochemical Properties: The hydrophobicity of the PAB-MMAE moiety can lead to ADC aggregation. nih.govresearchgate.net To counteract this, researchers are incorporating solubility-enhancing elements, such as polyethylene (B3416737) glycol (PEG) chains or polysarcosins, into the linker structure. biopharminternational.comaacrjournals.org
Advanced Conjugation Strategies: The field is moving from random conjugation methods to site-specific techniques that produce more homogeneous ADCs with a defined drug-to-antibody ratio (DAR). biopharminternational.com This includes engineering antibodies to introduce specific conjugation sites or using alternative chemistries like those based on bromoacetamide for more stable linkage. researchgate.netcreative-biolabs.com
Table 1: Comparison of Emerging Linker Technologies
| Linker Technology | Cleavage Mechanism | Key Advantages | Research Finding Reference |
|---|---|---|---|
| Val-Cit-PAB (Baseline) | Enzymatic (e.g., Cathepsin B) | Clinically validated; efficient intracellular release. | nih.govmdpi.com |
| Phosphate/Pyrophosphate | Enzymatic (Phosphatases) | High plasma stability; increased hydrophilicity reduces aggregation. | nih.gov |
| Silyl Ether | Acid-Catalyzed Hydrolysis | Improved stability over traditional acid-labile linkers; pH-selective release. | nih.gov |
| Disulfide-Based | Reduction (Glutathione) | Exploits high intracellular glutathione levels for selective release. | biopharminternational.com |
| Triglycyl Peptide | Enzymatic | Demonstrated high stability in preclinical mouse models. | nih.gov |
Integration of SC-VC-Pab-MMAE into Multi-Drug Conjugates and Other Targeted Delivery Systems
The modular nature of ADC technology allows for the integration of the VC-Pab-MMAE system into more complex therapeutic platforms designed to overcome challenges like tumor heterogeneity and drug resistance. itn.ptnih.gov
Multi-Drug Conjugates: To broaden the cytotoxic effect, dual-drug ADCs are being explored. mdpi.com These constructs can carry two different payloads with complementary mechanisms of action, potentially delivering a synergistic anti-tumor effect from a single targeting molecule.
Alternative Targeting Moieties: While monoclonal antibodies are the standard, other targeting ligands are being developed to create novel drug conjugates.
Peptide-Drug Conjugates (PDCs): These use smaller targeting peptides, which may offer better tumor penetration. pegsummit.com
Aptamer-Drug Conjugates (ApDCs): These employ nucleic acid aptamers as the targeting agent, which can be conjugated to small molecules like MMAE or therapeutic nucleic acids such as siRNA. frontiersin.org
Nanoparticle-Based Systems: The VC-Pab-MMAE motif can be incorporated into larger nanoparticle delivery systems, such as liposomes or lipid nanoparticles (LNPs). rsc.orgdrug-dev.com These nanocarriers can be functionalized with antibodies or other ligands for targeted delivery, allowing for a higher payload capacity and potentially altered pharmacokinetic profiles. frontiersin.orgdrug-dev.com
Table 2: Overview of Targeted Delivery Systems
| Delivery System | Targeting Moiety | Linker-Payload Example | Key Feature | Reference |
|---|---|---|---|---|
| Antibody-Drug Conjugate (ADC) | Monoclonal Antibody | VC-Pab-MMAE | High specificity for surface antigens. | medchemexpress.combinaytara.org |
| Peptide-Drug Conjugate (PDC) | Targeting Peptide | Auristatin derivative | Smaller size may improve tumor penetration. | pegsummit.com |
| Aptamer-Drug Conjugate (ApDC) | Nucleic Acid Aptamer | MMAE or siRNA | Can target a wide range of molecules; potential for co-delivery. | frontiersin.org |
| Targeted Nanoparticle | Antibody, Aptamer, or Ligand | Encapsulated or conjugated drug | High payload capacity; multifunctional capabilities. | rsc.orgdrug-dev.com |
Exploration of this compound in Combination Research Therapies
To maximize therapeutic outcomes, ADCs built with technologies like this compound are being investigated in combination with other cancer treatments, most notably immunotherapy. creative-biolabs.combenchchem.com The rationale is that the cell-killing effect of the ADC can synergize with therapies that modulate the patient's immune response. youtube.com
Research has shown that the efficacy of ADCs can be enhanced in the presence of a competent immune system. youtube.com The cytotoxic payload released by the ADC can induce immunogenic cell death, a process that releases tumor antigens and inflammatory signals. This, in turn, can stimulate an anti-tumor T-cell response, which can be further amplified by immune checkpoint inhibitors. youtube.com This synergistic potential has led to numerous preclinical studies and clinical trials combining ADCs with agents like PD-1/PD-L1 inhibitors to improve response rates and durability. ascopubs.orgcreative-biolabs.com
Table 3: Rationale for ADC Combination Therapies
| Combination Approach | Scientific Rationale | Potential Outcome | Reference |
|---|---|---|---|
| ADC + Immune Checkpoint Inhibitor | ADC induces immunogenic cell death, priming the tumor for an immune attack that is enhanced by the checkpoint inhibitor. | Synergistic tumor killing; overcoming resistance to either agent alone. | creative-biolabs.comyoutube.com |
| ADC + DNA Damage Repair Inhibitors | For DNA-damaging payloads, inhibitors can prevent cancer cells from repairing the damage, increasing cytotoxicity. | Increased payload efficacy; overcoming resistance. | rsc.org |
| ADC + ADC (Different Targets) | Targeting two different antigens can address tumor heterogeneity and reduce the chance of escape via antigen loss. | Broader efficacy in heterogeneous tumors. | aacrjournals.org |
Advanced Computational Modeling and Rational Design Approaches for Conjugate Optimization
The complexity of ADCs, with their multiple interacting components, makes their rational design a significant challenge. pegsummit.com Advanced computational modeling and in silico methods are becoming indispensable tools for optimizing every aspect of ADC technology, from target selection to predicting clinical efficacy. itn.ptnih.govcomputabio.com
These computational approaches allow researchers to:
Predict Structure and Dynamics: Homology modeling and molecular dynamics simulations provide atomic-level insights into the structure of the entire ADC, including how the linker and payload attach and interact with the antibody. nih.gov
Optimize Linker and Payload Placement: Algorithms can predict the most suitable conjugation sites on an antibody to maximize stability and efficacy while minimizing interference with antigen binding. computabio.com
Predict Bystander Killing Effect: Models are being developed to rationally design payloads and linkers that optimize the "bystander effect," where the released payload kills neighboring antigen-negative cancer cells, a crucial factor for treating heterogeneous tumors. biorxiv.orgnih.gov
Accelerate Discovery with AI: Machine learning frameworks are being built to predict the activity of novel ADC constructs based on their components (antibody, antigen, linker, payload, DAR), accelerating the identification of promising candidates. arxiv.org
| Graph Attention Networks (GAT) | Score and predict the bystander killing effect of payloads. | Rationally design payloads for heterogeneous tumors. | nih.gov |
Conclusion
Summary of SC-VC-Pab-MMAE's Contributions to Targeted Therapeutic Research
The drug-linker conjugate this compound represents a cornerstone in the development of targeted cancer therapeutics, particularly within the field of antibody-drug conjugates (ADCs). bocsci.comtargetmol.commedchemexpress.com Its design, which combines a highly potent cytotoxic agent with a conditionally stable linker system, has made significant contributions to therapeutic research. glpbio.commedchemexpress.com The conjugate consists of the anti-mitotic agent monomethyl auristatin E (MMAE) connected to a succinimidyl-caproyl (SC) spacer and a valine-citrulline p-aminobenzylcarbamate (VC-PAB) linker. bocsci.compharmaffiliates.com This structure has become a benchmark in ADC development due to its well-characterized mechanism of action. herbmedpharmacol.com
A key contribution of the this compound system is its exquisitely designed linker, which is stable in the systemic circulation but is readily cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in the tumor microenvironment. cellmosaic.comwikipedia.orgcellmosaic.comnih.gov This enzyme-specific cleavage ensures that the potent MMAE payload is released preferentially inside the target cancer cell following internalization of the ADC, thereby minimizing off-target toxicity to healthy tissues. tivdakhcp.comcellmosaic.comnih.gov The VC-Pab linker's success has established a paradigm for protease-cleavable linker technology in the ADC field. herbmedpharmacol.comnih.gov
Furthermore, the utilization of MMAE as the cytotoxic payload has been instrumental. MMAE is a synthetic analogue of the natural product dolastatin 10 and functions as a highly potent tubulin inhibitor, disrupting the microtubule network of actively dividing cells, which leads to cell cycle arrest and apoptosis. tivdakhcp.comnih.govcreative-biolabs.compatsnap.com The extreme potency of MMAE makes it unsuitable for systemic administration as a standalone drug; however, when targeted via an ADC using the SC-VC-Pab linker, its therapeutic window is significantly widened. wikipedia.orgmdpi.com This combination has enabled the successful targeting of a wide array of tumor-associated antigens in preclinical studies. nih.govfujifilm.com The ability of the released, membrane-permeable MMAE to diffuse into adjacent, antigen-negative tumor cells, a phenomenon known as the "bystander effect," has also been a critical area of research, enhancing the potential efficacy of ADCs in heterogeneous tumors. mdpi.com The widespread use of this compound in preclinical models has profoundly advanced our understanding of the structure-activity relationships that govern ADC efficacy and has been foundational to the design of clinically approved ADCs. herbmedpharmacol.comtandfonline.com
Table 1: Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 2259318-46-0 | bocsci.compharmaffiliates.comchemscene.com |
| Molecular Formula | C68H105N11O17 | bocsci.comchemscene.com |
| Molecular Weight | 1348.62 g/mol | bocsci.comchemscene.com |
| Synonyms | NHS-VC-PAB-MMAE | medchemexpress.com |
| Description | A drug-linker conjugate for ADCs. | bocsci.comtargetmol.comglpbio.com |
| Mechanism | Releases the tubulin inhibitor MMAE upon cleavage by intracellular proteases like Cathepsin B. | cellmosaic.comwikipedia.orgcellmosaic.com |
Outlook on its Continued Role in Preclinical Drug Development and Chemical Biology
This compound is poised to remain a vital tool in preclinical drug development and chemical biology. Its well-understood stability and cleavage profile make it an invaluable benchmark for the evaluation of next-generation ADC technologies. herbmedpharmacol.comnih.gov As researchers develop novel linkers with different cleavage mechanisms or payloads with alternative modes of action, the performance of these new constructs is frequently compared against the established efficacy and characteristics of VC-MMAE-based ADCs. nih.govfrontiersin.org This role as a "gold standard" is critical for validating new approaches aimed at improving the therapeutic index of targeted conjugates.
The modular nature of the this compound conjugate allows for its application beyond traditional monoclonal antibodies. Its continued use is anticipated in the development of other targeted delivery platforms, such as small molecule-drug conjugates (SMDCs) and peptide-drug conjugates (PDCs), which aim to target tumors with different pharmacological profiles. nih.govmdpi.com These investigations leverage the proven linker-payload system to explore the potential of new homing devices.
In the realm of chemical biology, this compound serves as a powerful molecular probe. It can be used to investigate fundamental biological processes, including receptor-mediated endocytosis, lysosomal trafficking, and the enzymatic activity within specific cellular compartments. nih.govmdpi.com Furthermore, it is instrumental in studying mechanisms of drug resistance, as cancer cells can develop resistance not only to the payload but also to the linker cleavage process. Understanding how resistance to VC-MMAE conjugates emerges can inform the design of ADCs capable of overcoming these challenges. mdpi.com The ongoing effort to refine ADC design, including optimizing the drug-to-antibody ratio (DAR) and exploring site-specific conjugation, will continue to utilize this compound as a foundational component to assess the impact of these modifications on ADC stability, pharmacokinetics, and efficacy. nih.govnih.gov
Table 2: Components of this compound and Their Functions
| Component | Full Name | Function | Source(s) |
|---|---|---|---|
| SC | Succinimidyl-Caproyl | A spacer that connects the linker to the antibody via a succinimide (B58015) group. | medchemexpress.commdpi.com |
| VC | Valine-Citrulline | A dipeptide sequence specifically recognized and cleaved by the lysosomal enzyme Cathepsin B. | cellmosaic.comwikipedia.orgnih.gov |
| Pab | p-Aminobenzylcarbamate | A self-immolative spacer that, upon VC cleavage, spontaneously releases the drug payload (MMAE). | cellmosaic.comnih.gov |
| MMAE | Monomethyl Auristatin E | A potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. | nih.govcreative-biolabs.compatsnap.com |
Q & A
Basic Research Questions
Q. What are the key structural components of SC-VC-PAB-MMAE, and how do they contribute to ADC functionality?
- Answer: The conjugate comprises three functional units:
- MMAE : A cytotoxic payload that disrupts microtubule dynamics, inducing apoptosis in dividing cells.
- VC linker : A protease-cleavable dipeptide (valine-citrulline) selectively hydrolyzed by cathepsin B in lysosomes, enabling payload release in target cells.
- PAB spacer : A self-immolative group ensuring efficient payload release post-linker cleavage.
- Methodological Insight: Structural validation requires HPLC-MS for purity (>98%) and MALDI-TOF for conjugate stability under physiological conditions .
Q. What in vitro assays are critical for evaluating this compound's cytotoxicity and target specificity?
- Answer:
- Cell viability assays (e.g., MTT, CellTiter-Glo) using HER2-positive vs. HER2-negative cell lines to assess target-dependent cytotoxicity.
- Lysosomal protease activity assays to confirm linker cleavage kinetics (e.g., fluorogenic substrates mimicking VC linker).
- Methodological Note: Include controls for free MMAE and unconjugated antibodies to differentiate linker-dependent effects .
Advanced Research Questions
Q. How can researchers optimize the drug-to-antibody ratio (DAR) of this compound conjugates to maximize efficacy while minimizing off-target toxicity?
- Answer:
- Controlled conjugation : Adjust reaction pH (6.5–7.5) and molar ratios (e.g., 3:1 linker:antibody) to achieve DAR 3–4, balancing payload delivery and antibody stability.
- Analytical validation : Use hydrophobic interaction chromatography (HIC) and LC-MS to quantify DAR and assess aggregation risks.
- Data Interpretation: Higher DAR (>6) correlates with faster plasma clearance but increased tumor uptake in xenograft models .
Q. How should contradictory data between in vitro potency and in vivo efficacy of this compound be resolved?
- Answer:
- Tumor microenvironment (TME) analysis : Assess variables like cathepsin B expression, pH, and stromal barriers in PDX models that may limit linker cleavage.
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Compare systemic exposure (AUC of MMAE) vs. intratumoral drug levels via LC-MS/MS.
- Methodological Strategy: Use multi-omics approaches (e.g., transcriptomics of TME) to identify resistance mechanisms .
Q. What strategies improve the stability of this compound in circulation without compromising payload release in tumors?
- Answer:
- Linker engineering : Introduce polyethylene glycol (PEG) spacers or stabilize the PAB group with steric hindrance modifiers.
- Preclinical testing : Use human serum stability assays (37°C, 72 hours) and murine models to measure conjugate half-life vs. tumor MMAE levels.
- Data Validation: Cross-validate with SPR (surface plasmon resonance) to confirm antibody-antigen binding post-modification .
Methodological Guidelines
Q. What experimental controls are essential when assessing this compound’s mechanism of action in vivo?
- Answer:
- Negative controls : Non-targeting ADCs or unconjugated antibodies.
- Positive controls : ADCs with non-cleavable linkers (e.g., mc-MMAF) to isolate protease-dependent effects.
- Ethical compliance : Follow institutional guidelines for tumor xenograft size limits (e.g., ≤1.5 cm³) and humane endpoints .
Q. How can researchers reconcile discrepancies in this compound’s IC₅₀ values across different cell lines?
- Answer:
- Standardize assay conditions : Use consistent cell passage numbers, serum concentrations, and incubation times (72–96 hours).
- Mechanistic profiling : Measure cathepsin B activity (via Western blot) and intracellular MMAE levels (LC-MS) to correlate cytotoxicity with linker processing.
- Advanced Tip: Apply machine learning to identify biomarkers predictive of response .
Data Reporting Standards
Q. What metadata should accompany publications on this compound to ensure reproducibility?
- Answer:
- Synthesis protocols : Exact molar ratios, reaction temperatures, and purification methods (e.g., SEC-HPLC conditions).
- Analytical documentation : Raw chromatograms (HIC, MS), stability data (serum half-life), and DAR distribution histograms.
- Ethical disclosures : Animal welfare protocols and conflict-of-interest statements related to ADC patents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
